molecular formula C18H19NO4 B12901230 Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]- CAS No. 651737-85-8

Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-

Cat. No.: B12901230
CAS No.: 651737-85-8
M. Wt: 313.3 g/mol
InChI Key: YAAZBRKEIHCVOT-UHFFFAOYSA-N
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Description

Table 1: Molecular Formula Comparison of Furoquinoline Derivatives

Compound Molecular Formula Molecular Weight (g/mol)
4,6-dimethoxyfuro[2,3-b]quinoline C₁₃H₁₁NO₃ 229.23
4-chloro-6,7-dimethoxyquinoline C₁₁H₁₀ClNO₂ 231.66
6,8-dimethoxy-4-methylquinoline C₁₂H₁₃NO₂ 203.24
Target compound C₁₈H₁₉NO₄ 313.30

Structural Elucidation Through X-ray Crystallography

While X-ray crystallographic data for the target compound is absent in the provided sources, structural analogs offer insights into methodology. For example, the unsubstituted furo[2,3-b]quinoline core exhibits a planar arrangement with bond lengths and angles consistent with aromatic systems. Key structural features include:

  • Furan-quinoline fusion : The furan oxygen (O1) participates in conjugation with the quinoline π-system, shortening the C-O bond to approximately 1.36 Å.
  • Substituent effects : Methoxy groups at positions 4 and 6 adopt equatorial orientations to minimize steric hindrance, while the bulky 3-methyl-2-butenyloxy group at position 8 introduces torsional strain, likely favoring a non-planar conformation.

Hypothetically, X-ray analysis would resolve the dihedral angles between the prenyloxy side chain and the quinoline plane, critical for understanding intermolecular interactions in crystalline phases.

Comparative Analysis with Related Furoquinoline Derivatives

Substituent Position and Electronic Effects

  • 4,6-Dimethoxyfuro[2,3-b]quinoline : Methoxy groups at 4 and 6 enhance electron density at the quinoline ring, increasing susceptibility to electrophilic substitution.
  • 4-Chloro-6,7-dimethoxyquinoline : Chlorine at position 4 exerts an electron-withdrawing effect, polarizing the ring and altering reactivity compared to methoxy-substituted analogs.
  • 6,8-Dimethoxy-4-methylquinoline : Methyl at position 4 sterically shields the nitrogen atom, reducing basicity, while methoxy groups at 6 and 8 direct electrophiles to positions 5 and 7.

Functional Group Impact on Physicochemical Properties

  • Prenyloxy vs. methoxy : The 3-methyl-2-butenyloxy group in the target compound introduces lipophilicity (logP ≈ 2.5), contrasting with the hydrophilic methoxy groups. This duality suggests amphiphilic behavior, potentially enhancing membrane permeability in biological systems.
  • Comparative solubility : Methoxy-rich derivatives (e.g., C₁₃H₁₁NO₃) exhibit higher aqueous solubility than prenyloxy-containing analogs due to reduced hydrophobic surface area.

Table 2: Structural and Electronic Comparison

Compound Key Substituents logP (Predicted) Aqueous Solubility (mg/mL)
Target compound 4,6-OCH₃; 8-prenyloxy 2.5 0.15
4,6-dimethoxy 4,6-OCH₃ 1.8 1.20
4-chloro-6,7-dimethoxy 4-Cl; 6,7-OCH₃ 2.1 0.45
6,8-dimethoxy-4-methyl 4-CH₃; 6,8-OCH₃ 1.9 0.90

Properties

CAS No.

651737-85-8

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

4,6-dimethoxy-8-(3-methylbut-2-enoxy)furo[2,3-b]quinoline

InChI

InChI=1S/C18H19NO4/c1-11(2)5-7-22-15-10-12(20-3)9-14-16(15)19-18-13(6-8-23-18)17(14)21-4/h5-6,8-10H,7H2,1-4H3

InChI Key

YAAZBRKEIHCVOT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC(=CC2=C1N=C3C(=C2OC)C=CO3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Properties

Furo[2,3-b]quinoline derivatives have been studied for their antimicrobial properties. For instance, compounds derived from this scaffold have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances their efficacy against these pathogens .

Anticancer Activity

Research indicates that furo[2,3-b]quinoline compounds exhibit anticancer properties. Studies have demonstrated the ability of certain derivatives to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications in the quinoline ring influence the potency and selectivity of these compounds against cancer cell lines .

Therapeutic Applications

  • Antibacterial Agents : Due to their efficacy against resistant strains of bacteria, furo[2,3-b]quinoline derivatives are being explored as potential leads for new antibacterial drugs.
  • Anticancer Drugs : The anticancer properties make these compounds candidates for further development in oncology therapeutics.
  • Anti-inflammatory Agents : Some studies suggest that modifications in the furoquinoline structure can lead to anti-inflammatory effects, making them useful in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study published in RSC Advances highlighted the synthesis of several furo[2,3-b]quinoline derivatives and their antimicrobial activities. Among the synthesized compounds, one derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/ml against Mycobacterium smegmatis, indicating strong potential for development as an antituberculosis agent .

Case Study 2: Anticancer Efficacy

Research conducted on a series of furo[2,3-b]quinoline derivatives demonstrated their ability to inhibit cancer cell growth in vitro. One specific derivative showed significant cytotoxicity against breast cancer cell lines with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Patterns and Physicochemical Properties

Key differences among furo[2,3-b]quinoline derivatives arise from substituent positions and types. A comparative analysis is summarized in Table 1.

Table 1: Substituent Patterns and Molecular Data of Furoquinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4,6-dimethoxy-8-prenyloxy C₁₈H₁₉NO₄* ~313.3 High lipophilicity
Skimmianine 4,7,8-trimethoxy C₁₄H₁₃NO₄ 259.26 Planar structure, moderate solubility
γ-Fagarine 4,8-dimethoxy C₁₃H₁₁NO₃ 229.23 Rigid planar framework
7-Prenyloxy-4-methoxy derivative 4-methoxy-7-prenyloxy C₁₇H₁₇NO₃ 283.33 Enhanced cytotoxicity
4,6,8-Trimethoxy derivative 4,6,8-trimethoxy C₁₄H₁₃NO₄ 259.26 Lower lipophilicity

*Tentative formula based on substituent addition to the core structure.

Key Observations :

  • Prenyloxy vs. Methoxy : The prenyloxy group at position 8 in the target compound introduces steric bulk and lipophilicity, which may enhance cellular uptake compared to methoxy groups .
  • Substituent Position : γ-Fagarine (4,8-dimethoxy) and skimmianine (4,7,8-trimethoxy) exhibit planar geometries due to coplanar methoxy groups, whereas the target compound’s prenyloxy group likely projects outward, disrupting planarity and altering binding interactions .

Key Findings :

  • Prenyloxy-Containing Derivatives : The prenyloxy group correlates with enhanced cytotoxicity, as seen in 7-prenyloxy-4-methoxy derivatives (IC₅₀: 2–10 μM against breast cancer cells) .
  • Methoxy vs. Prenyloxy : Trimethoxy derivatives (e.g., skimmianine) exhibit moderate antimicrobial activity but lower cytotoxicity compared to prenyloxy analogues, likely due to reduced membrane permeability .

Biological Activity

Furo[2,3-b]quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer treatment. This article focuses on the biological activity of the compound Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]- , highlighting its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Characteristics

  • Molecular Formula : C18H19NO4
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 651737-85-8
  • IUPAC Name : Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-

Synthesis of Furo[2,3-b]quinoline Derivatives

The synthesis of furo[2,3-b]quinoline derivatives typically involves the introduction of various substituents at specific positions on the quinoline ring. The compound in focus has been synthesized through methods that include the reaction of substituted anilines and phenols with furoquinoline precursors. For instance, one study synthesized several derivatives by modifying the C4 position of furo[2,3-b]quinoline with different substituents to enhance biological activity .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of furo[2,3-b]quinoline derivatives:

  • Cytotoxicity Against Breast Cancer Cells :
    • A derivative identified as I7 demonstrated significant inhibitory effects on MDA-MB-231 breast cancer cells with an IC50 value ranging from 5.60 to 26.24 μM. This compound exhibited selectivity against cancer cells while showing reduced toxicity towards normal breast cells (MCF-10A) .
    • Another study reported that compounds such as 10c exhibited potent cytotoxicity against several cancer cell lines including MCF-7 and HCT-116 with IC50 values between 4.32 and 24.96 μM .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity includes cell cycle arrest at the G2/M phase and inhibition of topoisomerase II activity, which is crucial for DNA replication and repair .

Additional Biological Activities

Beyond anticancer effects, furo[2,3-b]quinoline derivatives have shown potential in other areas:

  • Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance antimicrobial efficacy .
  • Antioxidant Properties : Certain furo[2,3-b]quinoline compounds have demonstrated antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

Study 1: Evaluation of Anticancer Activity

In a study published in Bentham Science, researchers synthesized several furo[2,3-b]quinoline derivatives and assessed their cytotoxicity using the MTT assay on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that most derivatives exhibited significant cytotoxic effects with varying degrees of selectivity towards cancer cells over normal cells .

Study 2: Structure-Activity Relationship Analysis

Another research effort focused on modifying the furo[2,3-b]quinoline framework by introducing different substituents at the 6-position. This study found that compounds with benzenesulfonate groups showed enhanced antiproliferative activities compared to other modifications .

Data Table: Summary of Biological Activities

CompoundTarget Cell LineIC50 (μM)Mechanism
I7MDA-MB-2315.60 - 26.24G2/M phase arrest
10cMCF-74.32 - 24.96Topoisomerase II inhibition
Various DerivativesMultiple (HCT-116, A549)VariesCytotoxicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for furo[2,3-b]quinoline derivatives, and how does substitution at the 8-position affect reaction yields?

  • Methodological Answer : The core furo[2,3-b]quinoline scaffold is synthesized via cyclization of 2-chloro-3-vinylquinolines or hydroxy-dechlorination of 2-chloro-4-cyanoquinolines, followed by bromine addition and thermal elimination . For 8-position modifications (e.g., 3-methyl-2-butenyloxy), nucleophilic substitution using prenyl bromide or Mitsunobu reactions with alcohols are typical. Yields vary significantly (50–70%) depending on steric hindrance and solvent polarity. For example, 4-methoxy derivatives synthesized via RP-18 column chromatography achieve ~60% purity after multiple purification steps .
Substituent Reaction Type Yield Range Key Reference
8-O-PrenylNucleophilic Sub.50–65%
4/6-MethoxyCyclization60–75%

Q. Which biological assays are routinely used to evaluate the bioactivity of furoquinoline derivatives?

  • Methodological Answer : Common assays include:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values reported .
  • Anti-inflammatory Activity : Inhibition of LPS-induced TNF-α in macrophages .
  • Antimicrobial Testing : Agar diffusion against Staphylococcus aureus and Escherichia coli .
  • DNA Binding : Fluorescence quenching studies with calf thymus DNA to assess intercalation potential .

Advanced Research Questions

Q. How can contradictory bioactivity data for furo[2,3-b]quinoline derivatives across studies be systematically analyzed?

  • Methodological Answer : Contradictions often arise from structural variations (e.g., methoxy vs. prenyloxy groups) or assay conditions. A meta-analysis approach is recommended:

Structural Clustering : Group compounds by substituent patterns (e.g., 4,6-dimethoxy vs. 4,7,8-trimethoxy) .

Assay Normalization : Compare IC₅₀ values adjusted for cell line sensitivity (e.g., HepG2 vs. A549).

SAR Modeling : Use QSAR to identify critical substituents (e.g., prenyloxy enhances lipophilicity and membrane permeability) .

  • Example: Skimmianine (4,7,8-trimethoxy) shows potent anti-inflammatory activity (IC₅₀ = 8.2 µM) but weak cytotoxicity (IC₅₀ > 50 µM), while 4,6-dimethoxy analogs exhibit reversed trends .

Q. What strategies optimize the solubility and biodistribution of hydrophobic furoquinoline derivatives for in vivo studies?

  • Methodological Answer : Hydrophobic derivatives (logP > 3) require formulation adjustments:

  • Nanoparticle Encapsulation : Solid lipid nanoparticles (SLNs) with PEGylation enhance solubility (e.g., PK-L4-loaded SLNs achieve 98% entrapment efficiency) .

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for pH-dependent release .

  • Tissue Targeting : PEG-modified SLNs localize in the liver (45% higher concentration vs. free drug) and spleen due to reticuloendothelial uptake .

    Formulation Solubility (mg/mL) Target Organ Reference
    Free Drug (PK-L4)0.12N/A
    SLN with PEG2.8Liver/Spleen

Q. How can low yields in the synthesis of 8-prenyloxy-substituted furoquinolines be addressed?

  • Methodological Answer : Low yields (~50%) stem from steric hindrance and competing side reactions. Mitigation strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) and improves regioselectivity .
  • Catalytic Systems : Use Pd/C or CuI to accelerate prenyloxy coupling .
  • Purification Optimization : Combine RP-18 column chromatography with preparative HPLC for >95% purity .

Data Contradiction Analysis

Q. Why do some studies report furoquinolines as cytotoxic, while others highlight anti-inflammatory effects?

  • Key Factors :

  • Substituent Effects : 4-Methoxy groups enhance DNA intercalation (cytotoxicity), while 8-prenyloxy groups modulate NF-κB pathways (anti-inflammatory) .
  • Dose Dependency : Anti-inflammatory activity often peaks at lower concentrations (1–10 µM), whereas cytotoxicity dominates at higher doses (>20 µM) .
  • Cell-Type Specificity : Macrophages (anti-inflammatory assays) vs. epithelial cells (cytotoxicity assays) respond differently to redox-active intermediates .

Experimental Design Considerations

Q. What analytical techniques are critical for characterizing furoquinoline derivatives?

  • Essential Methods :

  • NMR/HRMS : Confirm substituent positions and purity (>95%) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., 4-methoxy vs. 6-methoxy) .
  • HPLC-PDA : Quantify degradation products under accelerated stability conditions (40°C/75% RH) .

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